molecular formula C6H14N2O B1342564 3-(Isopropylamino)propanamide CAS No. 20101-89-7

3-(Isopropylamino)propanamide

Cat. No.: B1342564
CAS No.: 20101-89-7
M. Wt: 130.19 g/mol
InChI Key: ONMUOFLRUZMXGF-UHFFFAOYSA-N
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Description

3-(Isopropylamino)propanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propanamide, where the amine group is substituted with an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Isopropylamino)propanamide can be synthesized through the reaction of isopropylamine with acrylamide under controlled conditions. The reaction typically involves the nucleophilic addition of isopropylamine to the carbon-carbon double bond of acrylamide, followed by subsequent amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes the purification of the final product through crystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(Isopropylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Isopropylamino)propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the isopropylamino substitution.

    N-Methylpropanamide: A similar compound with a methyl group instead of an isopropyl group.

    N-Ethylpropanamide: Another analog with an ethyl group.

Uniqueness

3-(Isopropylamino)propanamide is unique due to the presence of the isopropylamino group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(propan-2-ylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)8-4-3-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUOFLRUZMXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596122
Record name N~3~-Propan-2-yl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20101-89-7
Record name N~3~-Propan-2-yl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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